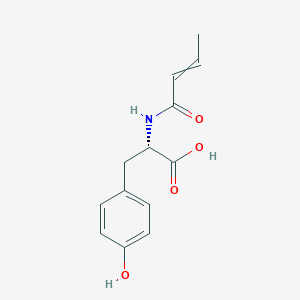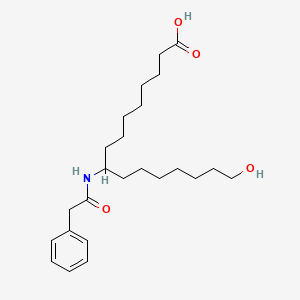![molecular formula C18H12N4 B14207424 5,14-Dihydroquinoxalino[2,3-a]phenazine CAS No. 821801-85-8](/img/structure/B14207424.png)
5,14-Dihydroquinoxalino[2,3-a]phenazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,14-Dihydroquinoxalino[2,3-a]phenazine is a complex organic compound known for its unique photoluminescent properties. It is a derivative of quinoxaline and phenazine, which are both heterocyclic compounds containing nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5,14-Dihydroquinoxalino[2,3-a]phenazine can be synthesized through a multi-step process involving the reaction of o-phenylenediamine with various reagents. One common method involves the reaction of o-phenylenediamine with catechol in the presence of a catalyst such as aluminum chloride (AlCl3) under solvent-free conditions . The reaction typically proceeds through the formation of intermediate compounds, which then undergo cyclization and oxidation to form the final product.
Industrial Production Methods
The use of continuous flow reactors and other advanced chemical engineering techniques can also facilitate large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
5,14-Dihydroquinoxalino[2,3-a]phenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxalino[2,3-a]phenazine derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups onto the phenazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalino[2,3-a]phenazine derivatives, which can exhibit different photoluminescent properties depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
5,14-Dihydroquinoxalino[2,3-a]phenazine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5,14-Dihydroquinoxalino[2,3-a]phenazine primarily involves its photoluminescent properties. When exposed to light, the compound absorbs photons and undergoes electronic transitions that result in the emission of light at specific wavelengths. This process is influenced by the molecular structure and the presence of functional groups that can affect the energy levels of the compound .
Molecular Targets and Pathways
In biological applications, the compound can interact with cellular components and generate reactive oxygen species (ROS) upon light activation. This ROS generation can lead to oxidative stress and cell death, making it a potential candidate for photodynamic therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,12-Dihydroquinoxalino[2,3-b]phenazine: Another derivative with similar photoluminescent properties but different structural features.
Quinoxalino[2,3-b]phenolizine-2,3-diamine: A related compound used in the synthesis of red emissive carbon dots.
Uniqueness
5,14-Dihydroquinoxalino[2,3-a]phenazine is unique due to its specific electronic structure, which allows for efficient red emission and tunable photoluminescent properties. Its ability to generate reactive oxygen species upon light activation also sets it apart from other similar compounds, making it a valuable candidate for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
821801-85-8 |
|---|---|
Molekularformel |
C18H12N4 |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
8,13-dihydroquinoxalino[2,3-a]phenazine |
InChI |
InChI=1S/C18H12N4/c1-3-7-13-11(5-1)19-15-9-10-16-18(17(15)21-13)22-14-8-4-2-6-12(14)20-16/h1-10,19,21H |
InChI-Schlüssel |
NMHQBONOEYQALG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC3=C(N2)C4=NC5=CC=CC=C5N=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Anilino(4-nitrophenyl)methyl]cyclohexan-1-one](/img/structure/B14207342.png)
![Pyridine, 2-[1-butyl-2-(2-methylpropyl)-1H-imidazol-4-yl]-](/img/structure/B14207346.png)
![[(6R)-6-(Ethenyloxy)hept-4-yn-1-yl]benzene](/img/structure/B14207349.png)

![(4'-tert-Butyl[1,1'-biphenyl]-4-yl)(diphenyl)phosphane](/img/structure/B14207366.png)

![4-{[8-(Acryloyloxy)oct-6-en-1-yl]oxy}benzoic acid](/img/structure/B14207372.png)
![2-[6-(2-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14207376.png)
![3,6-Dihexyl-2,5-dimethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14207380.png)


![[2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazol-5-yl]methanol](/img/structure/B14207403.png)
![1,2,3,4,5-Pentafluoro-6-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14207409.png)
![1,3,6-Trimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14207420.png)
